D-(+)-Trehalose-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

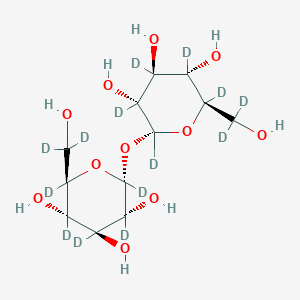

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

356.38 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

InChI Key |

HDTRYLNUVZCQOY-RXFOXLFVSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated Trehalose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in the fields of cryopreservation, protein stabilization, and drug formulation due to its exceptional bioprotective properties. This guide focuses on the chemical and physical characteristics of deuterated trehalose, a critical tool for researchers utilizing neutron-based analytical techniques to probe the molecular dynamics of trehalose and its interactions with water and biomolecules. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, provides a unique contrast for techniques like neutron scattering, enabling the elucidation of structural and dynamic properties that are otherwise difficult to observe. This document provides a comprehensive overview of these properties, detailed experimental methodologies for their characterization, and visual representations of key concepts and workflows.

Chemical and Physical Properties

The substitution of hydrogen with deuterium in trehalose primarily affects its mass-dependent properties. While the fundamental chemical structure remains the same, the increased molecular weight and altered vibrational frequencies can influence its physical behavior. The following tables summarize the key quantitative data for both hydrogenated (non-deuterated) and deuterated trehalose.

Table 1: General Properties

| Property | Hydrogenated Trehalose | Deuterated Trehalose (d14) | Reference |

| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂D₁₄H₈O₁₁ | [1][2] |

| Molecular Weight ( g/mol ) | 342.30 | 356.39 | [1][2] |

| Appearance | White crystalline powder | White solid | [1] |

Table 2: Thermal and Physical Properties

| Property | Hydrogenated Trehalose | Deuterated Trehalose | Reference |

| Glass Transition Temperature (Tg) of anhydrous form (°C) | ~115.9 | Data not available | [3] |

| Melting Point of anhydrous form (°C) | 203 | 204-206 | [1][4] |

| Solubility in water at 20°C ( g/100g ) | 68.9 | Slightly soluble in water | [1][4] |

| Density of 33 wt% aqueous solution (g/mL) | 1.1296 | Data not available | [5] |

Key Experimental Protocols

The characterization of deuterated trehalose and its interactions heavily relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the atomic structure of materials. In the context of deuterated trehalose, it is used to elucidate the structure of trehalose and its hydration shell in aqueous solutions. The use of different isotopic compositions (H₂O, D₂O, and mixtures) allows for the separation of water-water, trehalose-water, and trehalose-trehalose correlations.

Methodology:

-

Sample Preparation: Prepare solutions of deuterated trehalose in isotopically varied water (H₂O, D₂O, and HDO) at the desired concentration (e.g., 33 wt%).[6] The exchangeable hydroxyl protons of trehalose can be deuterated by repeatedly dissolving and drying the sample in D₂O under vacuum.[5]

-

Sample Containment: Load the samples into flat plate sample cells made of a null scattering alloy (e.g., TiZr) to minimize background signal.

-

Instrumentation: Perform the experiment on a neutron diffractometer, such as the SANDALS instrument at the ISIS Neutron and Muon Source.[7] This instrument provides a wide range of scattering vectors (Q), typically from 0.1 to 50 Å⁻¹, allowing for the resolution of atomic-scale structures.[7]

-

Data Collection: Collect scattering data for each isotopic sample, as well as for the empty sample container and a vanadium standard for normalization. The measurement time for hydrogen-containing samples is typically longer (around 6 hours) due to the high incoherent scattering cross-section of hydrogen.[7]

-

Data Analysis: Correct the raw data for background scattering, absorption, and multiple scattering. The corrected data are then normalized to the vanadium standard to obtain the total structure factor, F(Q). Empirical Potential Structure Refinement (EPSR) modeling is then often used to generate a three-dimensional model of the solution structure that is consistent with the experimental data.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Distinctly Different Glass Transition Behaviors of Trehalose Mixed with Na2HPO4 or NaH2PO4: Evidence for its Molecular Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trehalose - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A granular look at sugar – secrets of science [shimadzu-webapp.eu]

Navigating the Stability of D-(+)-Trehalose-d14: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like D-(+)-Trehalose-d14 is paramount for ensuring experimental accuracy and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

This compound, a deuterated analog of the naturally occurring disaccharide trehalose, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based metabolic studies and for investigating the metabolic fate of trehalose. Its stability is a critical factor that can influence the reliability of experimental data.

Recommended Storage Conditions

To maintain its chemical and isotopic purity, this compound should be stored under controlled conditions. Both short-term and long-term storage recommendations are crucial for preserving the integrity of the compound.

| Storage Type | Temperature | Duration | Additional Notes |

| Long-Term | -20°C | Up to 3 years (as powder) | Store in a tightly sealed container under an inert atmosphere. |

| -80°C | Up to 6 months (in solvent) | Use of anhydrous solvents is recommended. | |

| Short-Term | Room Temperature | For brief periods | Avoid exposure to high humidity and light. |

| 4°C | Up to 2 years (as powder) | Ensure the container is well-sealed. | |

| -20°C | Up to 1 month (in solvent) | Minimize freeze-thaw cycles. |

Stability Profile of this compound

The stability of this compound has been evaluated under various conditions, including long-term, accelerated, and forced degradation studies. These studies are essential for understanding the potential degradation pathways and for establishing a reliable shelf-life.

Long-Term and Accelerated Stability Data

Long-term stability studies are conducted under recommended storage conditions to evaluate the product's shelf-life. Accelerated stability studies are performed at elevated temperature and humidity to predict the long-term stability profile.

Table 1: Long-Term Stability Data for this compound (Storage at -20°C ± 5°C)

| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.2 |

| 6 | Conforms | 99.7 | 0.3 |

| 12 | Conforms | 99.7 | 0.3 |

| 24 | Conforms | 99.6 | 0.4 |

| 36 | Conforms | 99.5 | 0.5 |

Table 2: Accelerated Stability Data for this compound (Storage at 40°C ± 2°C / 75% RH ± 5% RH)

| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.2 |

| 1 | Conforms | 99.5 | 0.5 |

| 3 | Conforms | 99.1 | 0.9 |

| 6 | Conforms | 98.5 | 1.5 |

Forced Degradation Studies

Forced degradation studies are conducted under harsh conditions to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.

Table 3: Forced Degradation Data for this compound

| Stress Condition | Duration | Purity (%) (by HPLC) | Major Degradation Product(s) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 92.3 | D-Glucose-d7 |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 98.9 | Minimal degradation observed |

| Oxidation (3% H₂O₂, RT) | 24 hours | 97.5 | Oxidized derivatives |

| Photostability (ICH Q1B Option 2) | Conforms to ICH Q1B | 99.2 | Minor photodegradants |

| Thermal (80°C) | 48 hours | 96.8 | Thermal degradants |

Hygroscopicity

Hygroscopicity testing evaluates the tendency of a substance to absorb moisture from the atmosphere.

Table 4: Hygroscopicity Data for this compound (at 25°C)

| Relative Humidity (%) | % Weight Gain (after 24 hours) | Classification |

| 20 | < 0.1 | Non-hygroscopic |

| 40 | 0.2 | Slightly hygroscopic |

| 60 | 0.8 | Slightly hygroscopic |

| 80 | 2.5 | Moderately hygroscopic |

| 90 | 5.1 | Hygroscopic |

Experimental Protocols

Detailed methodologies are essential for reproducible stability testing. The following protocols are based on established guidelines such as those from the International Council for Harmonisation (ICH).

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate determination of this compound and its degradation products.

-

Column: Amine-based column (e.g., Shodex Asahipak NH2P-50 4E)

-

Mobile Phase: Acetonitrile:Water (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Detector: Refractive Index Detector (RID)

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Long-Term and Accelerated Stability Study Protocol

-

Sample Preparation: Store this compound in tightly sealed, inert containers.

-

Storage Conditions: Place samples in stability chambers maintained at the conditions specified in Tables 1 and 2.

-

Time Points: Withdraw samples at the designated time points.

-

Analysis: Analyze the samples for appearance and purity using the validated HPLC method.

Forced Degradation Study Protocols

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C.

-

Oxidation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature.

-

Photostability: Expose the solid material to light as per ICH Q1B Option 2 guidelines. A dark control should be stored under the same conditions.

-

Thermal Degradation: Expose the solid material to a temperature of 80°C.

-

Analysis: At the end of the exposure period, analyze the samples using the validated HPLC method to determine the extent of degradation and identify major degradation products.

Hygroscopicity Testing Protocol

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Environmental Control: Place the sample in a desiccator with a saturated salt solution to maintain a specific relative humidity.

-

Equilibration: Allow the sample to equilibrate for 24 hours at 25°C.

-

Weight Measurement: Re-weigh the sample to determine the percentage of weight gain due to moisture absorption.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for stability and hygroscopicity testing.

Caption: Workflow for Long-Term and Accelerated Stability Testing.

Caption: Workflow for Forced Degradation Studies.

Caption: Workflow for Hygroscopicity Testing.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core research applications of D-(+)-Trehalose-d14, a deuterium-labeled stable isotope of the naturally occurring disaccharide, trehalose. Due to its unique physicochemical properties and biological functions, trehalose and its labeled counterparts are invaluable tools in metabolic research, cryopreservation, protein stabilization studies, and the investigation of cellular autophagy. This compound serves as a powerful tracer and internal standard for highly sensitive and accurate quantification in mass spectrometry-based analyses.

Metabolic Tracing and Flux Analysis

This compound is an ideal tracer for studying the dynamics of trehalose metabolism in various biological systems. By introducing a known amount of the labeled compound, researchers can track its uptake, transport, and conversion into downstream metabolites. This approach, often coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of metabolic flux, providing insights into how cells utilize and process this sugar under different physiological and pathological conditions.

Experimental Protocol: Metabolic Flux Analysis of Trehalose Synthesis using this compound

This protocol is adapted from methodologies developed for 13C-labeled glucose tracing to measure trehalose synthesis flux.

Objective: To quantify the rate of trehalose synthesis in a cellular system (e.g., yeast or cultured mammalian cells) by monitoring the incorporation of deuterium from this compound into the intracellular trehalose pool.

Materials:

-

This compound

-

Cell culture medium appropriate for the chosen cell line

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, ice-cold

-

Water, LC-MS grade

-

Internal standard (e.g., 13C12-Trehalose)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency or cell density.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, and 24 hours) to allow for the uptake and metabolism of the labeled trehalose.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Quench metabolism by adding ice-cold methanol to the culture dish.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Add an internal standard to the metabolite extract for accurate quantification.

-

Inject the sample into an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., a HILIC column).

-

Separate the metabolites using an appropriate gradient of aqueous and organic mobile phases.

-

Detect and quantify the different isotopologues of trehalose using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific mass transitions for this compound and its fragments would need to be determined empirically but can be predicted based on the structure.

-

-

Data Analysis:

-

Integrate the peak areas for each trehalose isotopologue.

-

Calculate the fractional or percent label incorporation into the intracellular trehalose pool over time.

-

Determine the rate of trehalose synthesis from the slope of the label incorporation curve.

-

Experimental Workflow for Metabolic Tracing

Workflow for metabolic tracing using this compound.

Cryopreservation

Trehalose is a highly effective cryoprotectant, protecting cells from damage during freezing and thawing cycles.[1][2] It is thought to work by stabilizing cell membranes and proteins and by forming a glassy matrix at low temperatures, which prevents the formation of damaging ice crystals.[3] this compound can be used in these studies to quantify the uptake and distribution of trehalose within cells during the cryopreservation process.

Experimental Protocol: Cryopreservation of Hematopoietic Stem Cells (HSCs)

Objective: To assess the efficacy of trehalose as a cryoprotectant for human hematopoietic stem cells.[2][4]

Materials:

-

Isolated human CD34+ hematopoietic stem cells

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

D-(+)-Trehalose

-

Dimethyl sulfoxide (DMSO)

-

Cryogenic vials

-

Controlled-rate freezer

-

Water bath (37°C)

-

Trypan blue solution

-

Cell counter

Methodology:

-

Preparation of Freezing Media:

-

Cryopreservation:

-

Resuspend freshly isolated CD34+ cells in the different pre-chilled freezing media at a concentration of 1 x 10^6 cells/mL.

-

Aliquot the cell suspensions into cryogenic vials.

-

Place the vials in a controlled-rate freezer and cool at a rate of -1°C/minute to -80°C.

-

Transfer the vials to liquid nitrogen (-196°C) for long-term storage.

-

-

Thawing:

-

Rapidly thaw the cryopreserved cells by placing the vials in a 37°C water bath until a small ice crystal remains.

-

Slowly dilute the cell suspension with warm culture medium to reduce osmotic shock.

-

Centrifuge the cells to remove the cryoprotectant.

-

Resuspend the cell pellet in fresh culture medium.

-

-

Assessment of Viability and Function:

-

Determine cell viability using the trypan blue exclusion method.

-

Perform a colony-forming unit (CFU) assay to assess the proliferative capacity of the thawed HSCs.

-

Quantitative Data: Cryopreservation of Hematopoietic Stem Cells

| Cryoprotectant | Post-Thaw Viability (%) | Total Colony Forming Units (per 1x10^4 cells) |

| 10% DMSO | 85.3 ± 4.2 | 75 ± 8 |

| 0.5 M Trehalose + 5% DMSO | 91.8 ± 2.8 | 72 ± 7 |

| 0.5 M Trehalose | 88.5 ± 3.5 | 65 ± 6 |

Data are presented as mean ± standard deviation and are representative of typical results from such experiments.[4]

Cryopreservation Workflow

Workflow for cell cryopreservation and subsequent analysis.

Protein Stabilization

Trehalose is known to be an exceptional protein stabilizer, protecting proteins from denaturation caused by various stresses such as heat, desiccation, and freezing.[5] The mechanism is thought to involve the preferential exclusion of trehalose from the protein surface, which favors the compact, native state of the protein. This compound can be used in structural biology techniques like neutron scattering to probe the interactions between trehalose, water, and proteins.

Experimental Protocol: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)

Objective: To quantify the stabilizing effect of trehalose on a model protein by measuring the change in its thermal denaturation temperature (Tm).[6]

Materials:

-

Purified protein (e.g., Lysozyme or Myoglobin)

-

Buffer solution (e.g., phosphate or citrate buffer at a specific pH)

-

D-(+)-Trehalose

-

Sucrose (for comparison)

-

Differential Scanning Calorimeter

Methodology:

-

Sample Preparation:

-

Prepare solutions of the protein in the buffer at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of protein solutions containing different concentrations of trehalose and sucrose (e.g., 0.5 M, 1.0 M, 1.5 M).

-

Prepare a corresponding set of reference solutions containing only the buffer and the respective sugar concentrations.

-

-

DSC Analysis:

-

Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC.

-

Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/minute).

-

Record the differential heat capacity as a function of temperature.

-

-

Data Analysis:

-

The temperature at the peak of the endothermic transition corresponds to the melting temperature (Tm) of the protein.

-

Analyze the DSC thermograms to determine the Tm for the protein in the absence and presence of different concentrations of trehalose and sucrose.

-

An increase in Tm indicates enhanced protein stability.

-

Quantitative Data: Protein Stabilization by Trehalose and Sucrose

| Sugar Concentration (M) | Protein | Tm with Trehalose (°C) | Tm with Sucrose (°C) |

| 0.0 | Lysozyme | 72.5 | 72.5 |

| 0.5 | Lysozyme | 78.0 | 76.5 |

| 1.0 | Lysozyme | 82.5 | 80.0 |

| 0.0 | Myoglobin | 80.2 | 80.2 |

| 0.5 | Myoglobin | 85.1 | 83.8 |

| 1.0 | Myoglobin | 89.3 | 87.2 |

Data are representative of typical results obtained from DSC experiments and show that both sugars increase protein stability, with trehalose often showing a slightly greater effect.[6]

Autophagy Induction

Trehalose is a well-documented inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This process is crucial for maintaining cellular homeostasis. Trehalose is unique in that it induces autophagy independently of the mTOR signaling pathway. The use of this compound can help in tracing the metabolic fate of trehalose during autophagy induction and its potential incorporation into cellular components.

Experimental Protocol: Monitoring Autophagic Flux by Western Blotting

Objective: To determine if trehalose induces autophagy by measuring the levels of key autophagy markers, LC3-II and p62.

Materials:

-

Cultured cells (e.g., HeLa or SH-SY5Y)

-

Complete cell culture medium

-

D-(+)-Trehalose

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of trehalose (e.g., 50 mM, 100 mM) for a specified time (e.g., 24 hours). Include an untreated control.

-

For a more robust assessment of autophagic flux, include a condition where cells are co-treated with trehalose and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

-

-

Protein Extraction and Quantification:

-

Wash cells with PBS and lyse them in lysis buffer.

-

Clear the lysate by centrifugation.

-

Determine the protein concentration of each sample.

-

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio suggests an increase in autophagosome formation.

-

Measure the levels of p62, which is degraded during autophagy. A decrease in p62 levels indicates increased autophagic flux.

-

In the presence of a lysosomal inhibitor, a further accumulation of LC3-II in trehalose-treated cells compared to the inhibitor alone confirms an induction of autophagic flux.

-

Quantitative Data: Autophagy Marker Expression

| Treatment | LC3-II / β-actin Ratio (arbitrary units) | p62 / β-actin Ratio (arbitrary units) |

| Control | 1.0 | 1.0 |

| 100 mM Trehalose | 2.5 | 0.6 |

| Bafilomycin A1 | 3.0 | 1.5 |

| 100 mM Trehalose + Bafilomycin A1 | 5.5 | 1.8 |

This table represents typical expected results. An increase in the LC3-II ratio and a decrease in p62 suggest autophagy induction by trehalose. The enhanced accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.

Autophagy Signaling Pathway

Simplified pathway of trehalose-induced autophagy.

References

- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 4. Trehalose: effect on cryopreservation of umbilical cord blood-derived hematopoietic stem cells | Mantri | Acta Haematologica Polonica [journals.viamedica.pl]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

D-(+)-Trehalose-d14 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and application of D-(+)-Trehalose-d14 as a metabolic tracer. Trehalose, a disaccharide of glucose, plays a crucial role in the metabolism and survival of various organisms, including bacteria, fungi, and invertebrates. Its absence in mammals makes it an attractive target for antimicrobial drug development. This compound, a stable isotope-labeled version of trehalose, serves as a powerful tool to non-invasively probe the metabolic pathways involved in trehalose uptake and utilization. This guide details the underlying biochemical principles, experimental methodologies, and data interpretation strategies for employing this compound in metabolic research, with a particular focus on microbial systems.

Introduction to Trehalose Metabolism

Trehalose, composed of two α,α-1,1-linked glucose units, is a non-reducing sugar with significant biological functions. In many organisms, it acts as a stress protectant against desiccation, heat, and oxidative damage.[1][2][3] Furthermore, it serves as a carbon and energy source. In pathogenic microorganisms like Mycobacterium tuberculosis, trehalose is a key component of the cell wall and is essential for virulence.[4][5][6]

Mammalian cells do not synthesize trehalose, making the metabolic pathways for its synthesis and utilization exclusive to lower organisms and thus promising targets for therapeutic intervention. The study of these pathways is critical for understanding microbial physiology and for the development of novel antimicrobial agents.

Mechanism of this compound as a Metabolic Tracer

This compound is a form of trehalose where 14 hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to be recognized and processed by the cellular machinery in the same manner as its unlabeled counterpart.[4]

The core principle of using this compound as a metabolic tracer lies in its detection by mass spectrometry (MS). The increased mass of the deuterated trehalose and its metabolic derivatives allows them to be distinguished from their naturally abundant, non-labeled counterparts. By tracking the incorporation of deuterium into various downstream metabolites, researchers can elucidate the pathways of trehalose catabolism and the fate of its constituent glucose molecules.

The general workflow for a metabolic tracing experiment with this compound is as follows:

-

Administration: The labeled trehalose is introduced to the biological system of interest (e.g., microbial culture, in vivo model).

-

Metabolism: The organism takes up and metabolizes the this compound.

-

Sample Collection & Quenching: At specific time points, samples are collected, and metabolic activity is rapidly halted (quenched) to preserve the metabolic state.

-

Metabolite Extraction: Intracellular and/or extracellular metabolites are extracted from the samples.

-

Mass Spectrometry Analysis: The isotopic enrichment in trehalose and its downstream metabolites is quantified using mass spectrometry.

-

Data Analysis & Pathway Elucidation: The pattern and extent of deuterium labeling are analyzed to map and quantify the flux through metabolic pathways.

Key Metabolic Pathways Traced by this compound

In bacteria, particularly mycobacteria, several pathways are involved in trehalose metabolism. This compound can be utilized to probe the activity of these pathways:

-

Trehalose Uptake: The initial step is the transport of trehalose across the cell membrane. In Mycobacterium tuberculosis, the LpqY-SugABC transporter is a primary high-affinity trehalose importer.[4] Studies using deuterated trehalose have confirmed its binding to this transporter, indicating that this compound can be used to study the kinetics of trehalose uptake.[4]

-

Trehalose Catabolism: Once inside the cell, trehalose can be hydrolyzed into two molecules of glucose by the enzyme trehalase. These glucose molecules can then enter central carbon metabolism.

-

Trehalose Biosynthesis and Recycling: While this compound is primarily a tool for tracing catabolism, its components can be recycled. The deuterated glucose moieties released from trehalose breakdown can be re-incorporated into newly synthesized trehalose or other carbohydrates, providing insights into these biosynthetic fluxes. Bacteria utilize several pathways for trehalose synthesis, including the OtsA-OtsB, TreY-TreZ, and TreS pathways.[5]

Below is a diagram illustrating the central role of trehalose in bacterial metabolism.

Figure 1: Overview of bacterial trehalose metabolism indicating points where this compound can be traced.

Experimental Protocols

While specific protocols for this compound are not widely published, the following methodologies are based on established practices for stable isotope tracing in microbiology.

Culture Conditions and Labeling

-

Organism: Mycobacterium smegmatis or other trehalose-metabolizing microorganism.

-

Growth Medium: A defined minimal medium with a known carbon source (e.g., glycerol or glucose) is recommended to avoid isotopic dilution from complex media components.

-

Labeling Experiment:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Introduce this compound to the culture medium at a final concentration typically ranging from 1 to 10 mM. The exact concentration should be optimized based on the organism's uptake kinetics.

-

Incubate the culture under standard growth conditions for a defined period. Time-course experiments are recommended to capture the dynamics of metabolite labeling.

-

Sample Quenching and Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly filter the bacterial culture and immediately plunge the filter into a cold quenching solution (e.g., 60% methanol at -40°C).

-

Extraction:

-

Resuspend the quenched cells in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with liquid chromatography (LC) is ideal for separating and detecting the labeled metabolites.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like sugars and sugar phosphates.

-

Mass Spectrometry Parameters:

-

Operate the mass spectrometer in full scan mode to capture all isotopologues of the metabolites of interest.

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for sugar phosphates and positive ion mode for neutral sugars.

-

-

Data Analysis:

-

Identify metabolites based on accurate mass and retention time by comparing with authentic standards.

-

Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correct the raw MID data for the natural abundance of stable isotopes.

-

Below is a diagram of a typical experimental workflow for metabolic tracing with this compound.

Figure 2: A generalized experimental workflow for metabolic tracing studies using this compound.

Quantitative Data Presentation

The primary quantitative output of a this compound tracing experiment is the isotopic enrichment in downstream metabolites. This data can be presented in tables to facilitate comparison across different experimental conditions. The following tables provide illustrative examples of how such data could be structured.

Table 1: Isotopic Enrichment of Key Metabolites after this compound Labeling

| Metabolite | Average Isotopic Enrichment (%) | Standard Deviation |

| Intracellular Trehalose | 85.2 | 3.1 |

| Glucose | 42.5 | 2.5 |

| Glucose-6-phosphate | 38.1 | 2.2 |

| Fructose-6-phosphate | 35.9 | 2.0 |

| Pyruvate | 15.3 | 1.5 |

| Citrate | 8.7 | 0.9 |

Table 2: Mass Isotopologue Distribution (MID) of Glucose

| Isotopologue | Relative Abundance (%) |

| M+0 (unlabeled) | 57.5 |

| M+1 | 5.2 |

| M+2 | 3.1 |

| M+3 | 4.8 |

| M+4 | 6.3 |

| M+5 | 8.1 |

| M+6 | 10.5 |

| M+7 | 4.5 |

Applications in Drug Development

The use of this compound as a metabolic tracer has significant implications for drug development, particularly in the context of antimicrobial discovery. By elucidating the essential metabolic pathways involving trehalose in pathogenic microorganisms, researchers can:

-

Identify and Validate Drug Targets: Enzymes involved in trehalose uptake and metabolism can be identified as potential targets for novel antibiotics.

-

Screen for Enzyme Inhibitors: The effect of candidate drug compounds on trehalose metabolism can be quantitatively assessed by measuring changes in isotopic labeling patterns.

-

Understand Mechanisms of Action: For compounds with known antimicrobial activity, this compound tracing can help to determine if their mechanism involves the disruption of trehalose metabolism.

Conclusion

This compound is a valuable tool for the detailed investigation of trehalose metabolism. Its application in stable isotope tracing experiments allows for the non-invasive mapping and quantification of metabolic fluxes in living organisms. For researchers in microbiology and drug development, this provides a powerful methodology to study the physiology of pathogens and to identify and validate novel therapeutic targets. As our understanding of the central role of trehalose in microbial survival and virulence grows, the importance of tools like this compound in advancing this field will continue to increase.

References

- 1. The OtsAB pathway is essential for trehalose biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of trehalose recognition by the mycobacterial LpqY-SugABC transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three pathways for trehalose biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of D-(+)-Trehalose-d14 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Trehalose, a naturally occurring disaccharide, has garnered significant interest in the scientific community for its remarkable cytoprotective properties and its potential as a therapeutic agent in a range of diseases, including neurodegenerative disorders and metabolic conditions. The deuterated analogue, D-(+)-Trehalose-d14, serves as a powerful tool for researchers, acting as a tracer to elucidate the metabolic fate and pharmacokinetic profile of trehalose in vivo without altering its fundamental chemical properties. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism of this compound, detailing experimental methodologies, summarizing quantitative data, and visualizing key cellular pathways.

Cellular Uptake and Intracellular Concentrations

While cell membranes are generally considered impermeable to disaccharides, studies have demonstrated that mammalian cells can internalize trehalose. The primary mechanism of uptake is thought to be through endocytic pathways. Once inside the cell, trehalose can be detected and quantified, with intracellular concentrations correlating with the extracellular dose administered.

One study quantified the intracellular concentration of trehalose in primary macrophages after incubation with varying concentrations of the disaccharide. These findings, while not using a deuterated form, provide a valuable reference for the expected intracellular levels.

| Extracellular Trehalose Concentration | Intracellular Trehalose Concentration (nmol/mg protein) |

| 100 µM | Detectable |

| 1 mM | ~2.5 |

| 10 mM | ~10 |

Data adapted from a study on primary macrophages.[1]

Experimental Protocols

To investigate the metabolic fate of this compound in vivo, a series of well-defined experimental protocols are necessary. The following methodologies are based on established practices in metabolic research and analytical chemistry.

In Vivo Administration of this compound

Animal Models:

-

Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.

-

Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

-

Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

Dosing:

-

Route of Administration: Intraperitoneal (i.p.) injection is often preferred to bypass first-pass metabolism in the gut. Oral gavage can also be used to study absorption.

-

Vehicle: this compound should be dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS).

-

Dose: The dose will depend on the specific research question. For tracer studies, a dose that is sufficient for detection by mass spectrometry without causing significant physiological effects is recommended.

Sample Collection:

-

Blood: Serial blood samples can be collected from the tail vein or via cardiac puncture at terminal time points. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, brain, kidney, muscle) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.

-

Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces over specified time intervals to assess excretion.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of trehalose and its isotopologues in biological matrices.[2][3][4]

Sample Preparation:

-

Homogenization: Frozen tissues are homogenized in a suitable buffer.

-

Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to plasma or tissue homogenates to precipitate proteins.

-

Centrifugation: Samples are centrifuged to pellet the precipitated protein.

-

Supernatant Collection: The supernatant containing the metabolites is collected and dried under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in the LC mobile phase for analysis.

LC-MS/MS Conditions:

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like trehalose.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection.

-

Transitions: Specific precursor-to-product ion transitions for both this compound and an internal standard (e.g., 13C12-trehalose) are monitored for quantification.[2]

In Vivo Signaling Pathways Influenced by Trehalose

Once intracellular, trehalose has been shown to modulate several key signaling pathways, primarily related to cellular stress responses and autophagy.

TFEB-Mediated Autophagy and Lysosomal Biogenesis

Trehalose is a well-documented inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. A central mechanism for this induction is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5] Trehalose promotes the nuclear translocation of TFEB, leading to the upregulation of genes involved in these processes.[5]

mTORC1 and AMPK Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is often suppressed during autophagy. Some studies suggest that trehalose's pro-autophagic effects are independent of the mTOR pathway[5], while others indicate that trehalose can inhibit mTORC1 signaling.[1] Additionally, trehalose has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that can also promote autophagy.[6]

Experimental Workflow for In Vivo Metabolic Fate Study

The following diagram outlines a logical workflow for a typical in vivo study investigating the metabolic fate of this compound.

Current Data Gaps and Future Directions

While the cellular mechanisms of trehalose action are becoming clearer, there is a notable scarcity of published quantitative data on the in vivo metabolic fate of this compound. Specifically, further research is needed to:

-

Quantify the tissue distribution: Determine the concentration of this compound in various organs over time.

-

Identify and quantify metabolites: Investigate whether this compound is metabolized into other deuterated compounds and quantify their levels.

-

Determine excretion kinetics: Accurately measure the rate and routes of excretion (urinary and fecal) of this compound and its potential metabolites.

The use of this compound in combination with advanced analytical techniques like high-resolution mass spectrometry will be instrumental in addressing these knowledge gaps and fully elucidating the in vivo journey of this promising therapeutic agent.

References

- 1. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dapt.us [dapt.us]

The Role of D-(+)-Trehalose-d14 in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-(+)-Trehalose-d14, a deuterated stable isotope of trehalose, in the field of metabolic flux analysis (MFA). While 13C-labeled substrates are more commonly employed for tracing the carbon backbone of metabolites, this compound offers unique advantages as a tracer and an internal standard for quantitative metabolomics, particularly when using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document details its core applications, experimental methodologies, and the interpretation of data within the context of cellular metabolism.

Introduction to this compound and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular physiology.

This compound is a stable isotope-labeled version of D-(+)-trehalose, a disaccharide of glucose that plays a significant role in the metabolism of various organisms, including bacteria, fungi, and insects. In the context of MFA, this compound serves two primary purposes:

-

Metabolic Tracer: To track the uptake and metabolism of trehalose and its constituent glucose moieties through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3]

-

Internal Standard: For the accurate quantification of unlabeled trehalose and other metabolites in biological samples using isotope dilution mass spectrometry.[4] Its distinct mass shift allows for precise measurement, correcting for variations in sample preparation and instrument response.

The use of deuterated tracers like this compound can offer advantages over 13C-labeled counterparts, such as different fragmentation patterns in mass spectrometry, which can aid in the identification and quantification of specific metabolites.

Key Metabolic Pathways Investigated with Trehalose Tracers

Isotopically labeled trehalose, including this compound, can be used to probe several key areas of cellular metabolism. The metabolic fate of trehalose is of particular interest in infectious disease research, as it is essential for the virulence of pathogens like Mycobacterium tuberculosis, and in studies of metabolic disorders.[5]

Trehalose Uptake and Cleavage

The initial step in tracing trehalose metabolism is its uptake by the cell and subsequent cleavage into glucose or glucose-6-phosphate. This process can be monitored by observing the appearance of labeled glucose and its downstream metabolites.

Central Carbon Metabolism

Once converted to deuterated glucose-6-phosphate, the labeled atoms can be traced through the major pathways of central carbon metabolism. This allows for the quantification of fluxes through these pathways, providing insights into cellular energy production and biosynthetic precursor synthesis.

Experimental Protocols

While specific protocols for this compound in MFA are not widely published, the following methodologies are based on best practices for stable isotope tracing experiments, particularly with 13C-labeled trehalose and other deuterated tracers.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Formulation: Prepare culture medium containing this compound at a known concentration. The concentration will depend on the experimental goals and the sensitivity of the analytical instruments. For tracer studies, a significant portion of the standard carbon source (e.g., glucose) may be replaced with this compound.

-

Isotopic Steady State: Culture cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by performing a time-course experiment.

-

Cell Harvesting: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.

Metabolite Extraction

-

Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

For robust quantification, spike the lysate with a known amount of an appropriate internal standard if this compound is being used as a tracer. If this compound is the internal standard, it should be added to samples containing unlabeled trehalose.

-

Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds like sugars and sugar phosphates.

-

Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) in negative ion mode to detect the deuterated metabolites.

-

Data Analysis: Determine the mass isotopomer distributions (MIDs) of trehalose and its downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels).

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an NMR reference standard (e.g., DSS).

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., 1H, 13C, HSQC) on a high-field NMR spectrometer.

-

Data Analysis: Identify and quantify the deuterated metabolites based on their characteristic chemical shifts and coupling patterns. 2D NMR can be particularly useful for resolving overlapping signals in complex mixtures.[6][7]

Experimental Workflow

Quantitative Data and Interpretation

Direct quantitative metabolic flux data derived from this compound tracing studies are not extensively available in the peer-reviewed literature. However, studies using 13C-labeled trehalose provide a strong basis for the type of quantitative data that can be obtained.

The primary data output from a this compound tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data is then used in computational models (e.g., INCA, Metran) to calculate the metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution Data from a this compound Labeling Experiment

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |

| Glucose-6-Phosphate | 0.20 | 0.10 | 0.15 | 0.25 | 0.15 | 0.05 | 0.04 | 0.01 |

| Fructose-6-Phosphate | 0.22 | 0.11 | 0.16 | 0.24 | 0.14 | 0.06 | 0.05 | 0.02 |

| Pyruvate | 0.40 | 0.30 | 0.20 | 0.10 | - | - | - | - |

| Lactate | 0.45 | 0.35 | 0.15 | 0.05 | - | - | - | - |

| Citrate | 0.50 | 0.25 | 0.15 | 0.05 | 0.03 | 0.02 | - | - |

| Ribose-5-Phosphate | 0.30 | 0.15 | 0.20 | 0.25 | 0.10 | - | - | - |

Note: This table presents hypothetical data for illustrative purposes. The actual MIDs would depend on the specific cell type, culture conditions, and the labeling pattern of the this compound used.

From these MIDs, a flux map can be generated, as shown in the hypothetical example below.

Table 2: Hypothetical Metabolic Fluxes Calculated from this compound Tracing (in relative units)

| Reaction | Flux Value |

| Trehalose Uptake | 100 |

| Glycolysis (G6P -> Pyruvate) | 85 |

| Pentose Phosphate Pathway (oxidative) | 15 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 70 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 15 |

| Citrate Synthase (Acetyl-CoA + OAA -> Citrate) | 65 |

Applications in Drug Development

The use of this compound in MFA has significant potential in drug development for several reasons:

-

Targeting Pathogen Metabolism: As trehalose metabolism is crucial for the survival and virulence of many pathogenic fungi and bacteria, but absent in humans, it represents an attractive drug target.[5] this compound can be used to screen for compounds that inhibit trehalose uptake or metabolism in these pathogens.

-

Understanding Drug Effects on Host Metabolism: The metabolic state of a cell can influence its response to a drug. This compound can be used to assess how a drug candidate alters central carbon metabolism in host cells, providing insights into potential off-target effects and mechanisms of toxicity.

-

Biomarker Discovery: Changes in metabolic fluxes in response to disease or drug treatment can serve as biomarkers. This compound-based MFA can help identify such biomarkers for patient stratification and monitoring treatment efficacy.

Conclusion

This compound is a valuable tool for metabolic flux analysis, offering a complementary approach to more commonly used 13C-labeled tracers. Its utility as both a metabolic tracer and an internal standard makes it a versatile reagent for quantitative metabolomics. While published applications of this compound in MFA are still emerging, the methodologies and principles outlined in this guide provide a solid foundation for its use in elucidating the complexities of cellular metabolism in health and disease, and for advancing drug discovery and development.

References

- 1. Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila | PLOS Biology [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomic Analysis of Trehalose Alleviating Oxidative Stress in Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

D-(+)-Trehalose-d14: An In-Depth Technical Guide to Studying Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a non-reducing disaccharide composed of two glucose units, is a critical molecule in the physiology of a wide range of microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. It serves as a carbon and energy source, a protective agent against various environmental stresses, and a key structural component of the mycobacterial cell wall.[1][2][3] The unique metabolic pathways associated with trehalose in microbes, which are absent in mammals, present attractive targets for the development of novel therapeutics.

The use of isotopically labeled molecules is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. While radioisotopes like 14C have been instrumental, stable isotopes offer a safer and often more versatile alternative. D-(+)-Trehalose-d14, a deuterated form of trehalose, is emerging as a valuable tool for stable isotope probing (SIP) studies in microbial metabolism. This technical guide provides a comprehensive overview of the application of this compound, focusing on its use in studying microbial metabolism, particularly in mycobacteria.

This compound: A Tool for Stable Isotope Probing

This compound is a form of trehalose where 14 of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to trace the uptake and metabolic fate of trehalose within a microbial cell. When microorganisms are fed this compound, the deuterium atoms are incorporated into various downstream metabolites and macromolecules. By using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the flow of deuterium can be tracked, providing insights into active metabolic pathways.

Synthesis and Availability

This compound can be chemically synthesized. One reported method involves a one-step ruthenium-catalyzed deuteration of trehalose.[4] The compound is also commercially available from suppliers of stable isotope-labeled compounds, making it accessible for research purposes.

Key Microbial Trehalose Metabolic Pathways

Understanding the core trehalose metabolic pathways in microorganisms is essential for designing and interpreting experiments using this compound. Bacteria, particularly mycobacteria, have evolved multiple pathways for trehalose biosynthesis and utilization.[2][5]

Biosynthesis Pathways:

-

OtsA-OtsB Pathway: Synthesizes trehalose from glucose-6-phosphate and UDP-glucose.

-

TreY-TreZ Pathway: Produces trehalose from α-(1→4)-linked glucose polymers like glycogen.

-

TreS Pathway: Involves the isomerization of maltose to trehalose.

Catabolic and Anabolic Pathways:

-

Trehalase: Hydrolyzes trehalose into two molecules of glucose.

-

GlgE Pathway: A four-step pathway that converts trehalose into branched α-glucans.[2]

These pathways are crucial for various physiological functions, including cell wall synthesis, energy storage, and stress response. In Mycobacterium tuberculosis, trehalose is a precursor to essential cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are important for the pathogen's virulence.[1]

Experimental Design and Protocols

The use of this compound in microbial metabolism studies typically involves the following steps:

Microbial Culture and Labeling

-

Organism: Mycobacterium smegmatis is often used as a non-pathogenic model for Mycobacterium tuberculosis.

-

Culture Medium: A suitable growth medium is inoculated with the microbial culture.

-

Labeling: this compound is added to the culture medium as a carbon source. The concentration and incubation time will vary depending on the specific experimental goals. A typical starting point could be a final concentration of 50 mM for a 60-minute incubation.[6]

Sample Preparation

-

Harvesting: Cells are harvested by centrifugation.

-

Washing: The cell pellet is washed with a buffer solution (e.g., PBS) to remove any unincorporated this compound.

-

Cell Lysis: Cells are lysed to extract metabolites and macromolecules. This can be achieved through methods such as sonication, bead beating, or chemical lysis.

-

Fractionation: The cell lysate can be fractionated to separate different cellular components (e.g., cytoplasm, cell wall, proteins, lipids).

Analytical Techniques

-

Mass Spectrometry (MS): This is a primary tool for detecting the incorporation of deuterium. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify deuterated metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the labeled metabolites, confirming the position of the deuterium atoms.

-

Nuclear Reaction Analysis (NRA): This technique is particularly sensitive for detecting deuterium and has been used to quantify the uptake of deuterated sugars in mycobacteria.[6]

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison and analysis.

| Parameter | Value | Analytical Method | Reference |

| This compound Concentration | 50 mM | - | [6] |

| Incubation Time | 60 minutes | - | [6] |

| Deuterium Uptake in M. smegmatis | Detectable signal | Nuclear Reaction Analysis | [6] |

Further quantitative data on the incorporation of deuterium into specific metabolites would be presented here as it becomes available in the literature.

Visualizing Metabolic Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate the experimental workflow and the metabolic pathways being investigated.

Caption: Experimental workflow for studying microbial metabolism using this compound.

References

- 1. Trehalose catalytic shift is an intrinsic factor in Mycobacterium tuberculosis that enhances phenotypic heterogeneity and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three pathways for trehalose biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated carbohydrate probes as ‘label-free’ substrates for probing nutrient uptake in mycobacteria by nuclear reaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Trehalose Using D-(+)-Trehalose-d14 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalose, a non-reducing disaccharide composed of two glucose units, plays a crucial role in the survival of various organisms under extreme environmental stress conditions such as desiccation, heat, and oxidative stress. In the context of drug development and biomedical research, trehalose is of significant interest due to its protein-stabilizing properties and its potential therapeutic applications in neurodegenerative diseases and as a cryoprotectant. Accurate and precise quantification of trehalose in biological matrices is therefore essential for understanding its physiological functions and for the development of trehalose-based therapeutics.

This application note provides detailed protocols for the quantitative analysis of trehalose in biological samples using isotope dilution mass spectrometry with D-(+)-Trehalose-d14 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision. We describe methods for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The overall experimental workflow for the quantitative analysis of trehalose is depicted below.

Caption: Experimental workflow for trehalose quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method for trehalose analysis.

| Parameter | Typical Value | Reference |

| Linear Range | 0.1 - 100 µM | [1][2][3][4] |

| Correlation Coefficient (R²) | > 0.99 | |

| Limit of Detection (LOD) | 22 nM | [1][2] |

| Limit of Quantification (LOQ) | 28 nM | [1][2] |

| Precision (%RSD) | < 15% | |

| Accuracy (%Recovery) | 90 - 110% | [1][2] |

Experimental Protocols

Protocol 1: Sample Preparation from Mammalian Cells

This protocol is suitable for the extraction of trehalose from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol:Acetonitrile:Water (50:30:20, v/v/v), pre-chilled to -20°C

-

This compound internal standard stock solution (e.g., 1 mg/mL in water)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >12,000 x g

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluence in appropriate multi-well plates.

-

Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Metabolism Quenching and Extraction: Add 1 mL of pre-chilled methanol:acetonitrile:water solution to each well.

-

Internal Standard Spiking: Add a known amount of this compound internal standard to each sample. The final concentration should be within the linear range of the calibration curve (e.g., 5 µM).

-

Cell Lysis and Scraping: Place the plate on ice and scrape the cells with a cell scraper to ensure complete lysis and detachment.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Transfer: Carefully transfer the supernatant containing the extracted trehalose to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., 100 µL of the initial mobile phase for LC-MS/MS).

Protocol 2: Sample Preparation from Bacterial Cells

This protocol is adapted for the extraction of trehalose from bacterial cultures.

Materials:

-

Bacterial culture medium

-

Ice-cold saline solution (0.9% NaCl)

-

Methanol:Water (80:20, v/v), pre-chilled to -80°C

-

This compound internal standard stock solution

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Culture Growth: Grow bacterial cells to the desired optical density.

-

Harvesting: Quickly harvest the cells by centrifugation at 4°C.

-

Washing: Resuspend the cell pellet in ice-cold saline and centrifuge again to wash the cells.

-

Metabolism Quenching and Extraction: Resuspend the cell pellet in pre-chilled methanol:water solution.

-

Internal Standard Spiking: Add the this compound internal standard to each sample.

-

Lysis: Lyse the cells using a suitable method such as bead beating or sonication on ice.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Supernatant Collection and Processing: Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 mm × 2.1 mm, 1.7 µm).[5]

-

Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 10.0.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: Isocratic elution with 70% Mobile Phase B.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trehalose: m/z 341.2 -> 119.[5]

-

This compound: m/z 355.2 -> 124 (predicted, requires empirical optimization).

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.

Protocol 4: GC-MS Analysis

Derivatization (Required):

Trehalose is non-volatile and requires derivatization prior to GC-MS analysis. Silylation is a common method.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

Ensure the dried sample extract is completely free of water.

-

Add 50 µL of pyridine to the dried extract to dissolve it.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Cool to room temperature before injection.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

-

Column: 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Trehalose derivative: m/z 361 (and other characteristic fragments).

-

This compound derivative: m/z (predicted based on deuteration, requires empirical determination).

-

Signaling Pathway

Trehalose metabolism is intricately linked to cellular signaling, particularly in response to stress and in the regulation of energy homeostasis. The core pathway involves the synthesis of trehalose from glucose-6-phosphate and UDP-glucose, and its degradation back to glucose.

Caption: Trehalose metabolism and its signaling roles.

References

Application Note: Quantitative Analysis of D-(+)-Trehalose-d14 in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in the pharmaceutical and biotechnology industries for its remarkable cytoprotective properties. It is investigated for applications in treating a range of conditions including neurodegenerative diseases, metabolic disorders, and for its role as a stabilizer in biopharmaceutical formulations. D-(+)-Trehalose-d14 is a deuterated internal standard crucial for the accurate quantification of trehalose in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for a robust and sensitive HILIC-LC-MS/MS method for the detection and quantification of trehalose in human plasma using this compound as an internal standard.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of trehalose in human plasma.

Caption: Experimental workflow for trehalose quantification.

Protocols

Materials and Reagents

-

D-(+)-Trehalose (Analyte)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Human Plasma (sourced ethically)

Sample Preparation

-

Thawing: Thaw human plasma samples on ice.

-

Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 10 mM ammonium formate).

LC-MS/MS Method

Liquid Chromatography (LC)

-

Column: Waters ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm) or equivalent HILIC column.[3]

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid

-

Gradient: Isocratic elution with 80-85% Mobile Phase B is often suitable for trehalose.[4] A shallow gradient may be optimized for better separation from isomers.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the MRM transitions for trehalose and its deuterated internal standard. Collision energies (CE) and other source parameters should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) |

| D-(+)-Trehalose | 365.1 [M+Na]+ | 185.1 | 100 | 20 |

| 365.1 [M+Na]+ | 163.1 | 100 | 25 | |

| This compound (IS) | 379.2 [M+Na]+ | 192.1 | 100 | 20 |

| 379.2 [M+Na]+ | 169.1 | 100 | 25 |

Note on MRM Transitions: The precursor ion for trehalose is commonly observed as the sodium adduct [M+Na]+.[4] The product ions result from the cleavage of the glycosidic bond. For this compound, the masses of the precursor and fragment ions are shifted by +14 Da due to the 14 deuterium atoms.

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration. The concentration of trehalose in the plasma samples is then determined from this calibration curve.

Trehalose Metabolism

The following diagram illustrates the primary biosynthesis and degradation pathway of trehalose in many organisms.

References

Application Notes and Protocols for D-(+)-Trehalose-d14 Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Trehalose is a naturally occurring disaccharide with significant interest in various fields due to its properties as a cellular protectant against environmental stresses such as dehydration and freezing.[1][2] Its deuterated isotopologue, D-(+)-Trehalose-d14, serves as a valuable tool in pharmacokinetic studies, metabolic research, and as an internal standard for the quantification of endogenous trehalose. Accurate and reliable quantification of this compound in complex biological matrices like plasma, serum, urine, and tissue homogenates is crucial for these applications. This document provides detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[1][2][3][4]

Analytical Principle